molecular formula C20H15Cl2F3N2O5S2 B425705 2,3-dichloro-4-methoxy-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide

2,3-dichloro-4-methoxy-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide

Cat. No.: B425705
M. Wt: 555.4g/mol
InChI Key: LFGRLUBPXKQAJM-UHFFFAOYSA-N
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Description

2,3-dichloro-4-methoxy-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, methoxy, and sulfonamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-4-methoxy-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. One common method involves the initial chlorination of a methoxy-substituted benzene ring, followed by sulfonation and subsequent coupling with a trifluoromethyl-substituted aniline derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-4-methoxy-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-dichloro-4-methoxy-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or blocking receptor function. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or biological effect .

Properties

Molecular Formula

C20H15Cl2F3N2O5S2

Molecular Weight

555.4g/mol

IUPAC Name

2,3-dichloro-4-methoxy-N-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]benzenesulfonamide

InChI

InChI=1S/C20H15Cl2F3N2O5S2/c1-32-16-9-10-17(19(22)18(16)21)34(30,31)26-13-5-7-15(8-6-13)33(28,29)27-14-4-2-3-12(11-14)20(23,24)25/h2-11,26-27H,1H3

InChI Key

LFGRLUBPXKQAJM-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl)Cl

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl)Cl

Origin of Product

United States

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